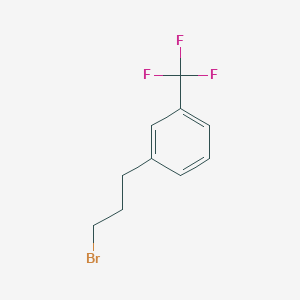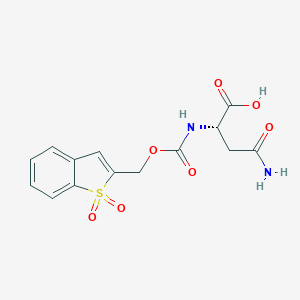
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 129254-76-8 . It has a molecular weight of 267.09 . This compound is used as a key intermediate in the synthesis of Cinacalcet Hydrochloride , a drug used in clinical trials for secondary hyperparathyroidism .
Molecular Structure Analysis
The molecular formula of this compound is C10H10BrF3 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
The molecular weight of this compound is 267.09 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, is used as a versatile starting material in organometallic synthesis. It facilitates various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
Site-Selective Deprotonation
Chloro and bromo(trifluoromethyl)benzenes, similar in structure to this compound, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This demonstrates the compound's potential in site-selective synthesis (Mongin et al., 1996).
Aryne Route to Naphthalenes
1-Bromo-2-(trifluoromethoxy)benzene, which shares structural features with this compound, is used in the aryne route to synthesize naphthalenes. This involves intermediate formation and reactions with furan, highlighting the compound's role in complex organic syntheses (Schlosser & Castagnetti, 2001).
Electrosynthesis
Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized from similar bromobenzene derivatives, have been studied for their electrochemical properties. This suggests potential applications of this compound in electrosynthesis and material sciences (Fink et al., 1997).
Synthesis of Trifluoromethyl-substituted Pyridines
Trifluoromethyl substituted benzenes and pyridines are synthesized from iodobenzene and iodopyridine derivatives, indicating the potential of this compound in synthesizing similar compounds (Cottet & Schlosser, 2002).
Synthesis of Drug and Pesticide Intermediates
Compounds like 3,5-bis(trifluoromethyl)benzoyl chloride, synthesized from related trifluoromethylbenzenes, are important drug intermediates. This implies that this compound could be similarly valuable in pharmaceutical and pesticide synthesis (Zhou, 2006).
Generation of 3-Trifluoromethyl Phenol
3-Trifluoromethyl phenol, synthesized from trifluoromethyl benzene, shows the potential of similar compounds in creating medically and industrially relevant intermediates (Zhang, 2010).
Safety in Synthesis
Studies on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from similar bromides highlight the importance of safety considerations in the synthesis involving compounds like this compound (Leazer et al., 2003).
Steric Pressure Studies
Research on the trifluoromethyl group as both an emitter and transmitter of steric pressure in compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene suggests potential applications in studying molecular interactions and steric effects (Schlosser et al., 2006).
Properties
IUPAC Name |
1-(3-bromopropyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGEKQZDZVBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
